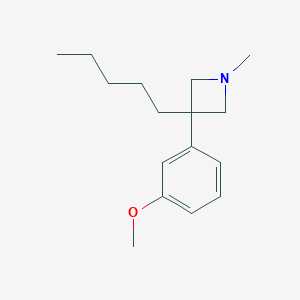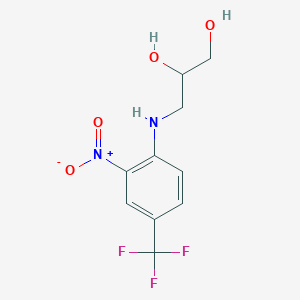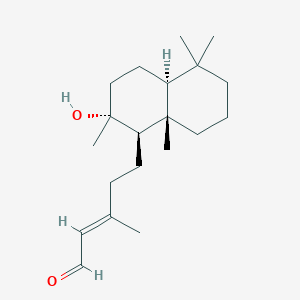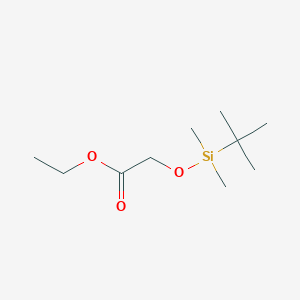
Ethyl 2-(tert-butyldimethylsilyloxy)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including displacement, acylation, and Wittig cyclization reactions. For instance, ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was synthesized through these reactions, highlighting the compound's role in complex synthesis processes (Guo-Cheng Lei, 2010).
Molecular Structure Analysis
Molecular structure and confirmation studies, such as those conducted on ethyl acetate, provide insights into the compound's conformation and structural parameters. Gas electron diffraction studies have elucidated the molecular structure and conformation of ethyl acetate, offering a foundation for understanding the structural aspects of similar esters (M. Sugino et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-(tert-butyldimethylsilyloxy)acetate and its derivatives are diverse, including esterification, thioesterification, amidation, and peptide synthesis. Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) has been used as a coupling reagent for these reactions, showcasing the compound's versatility in organic synthesis (Kishore Thalluri et al., 2013).
Physical Properties Analysis
The physical properties of ethyl 2-(tert-butyldimethylsilyloxy)acetate derivatives, such as crystallinity and melting points, have been studied through X-ray diffraction and crystallography. For example, the crystal structure of heptakis(2,6-di-O-tert-butyldimethylsilyl)cyclomaltoheptaose was determined from X-ray diffraction patterns, offering insights into the physical characteristics of these compounds (J. Reibenspies et al., 2000).
Chemical Properties Analysis
The chemical properties of ethyl 2-(tert-butyldimethylsilyloxy)acetate and its analogs, including reactivity and stability, are crucial for their application in synthesis. Studies on the biotransformation of tert-butyl esters, for instance, have demonstrated their role as chain transfer agents in polymerization processes, indicating the compound's utility in materials science (Daisuke Hotta et al., 2020).
Applications De Recherche Scientifique
-
Synthesis of N-heterocycles via sulfinimines
- Application : This compound is used in the synthesis of N-heterocycles via sulfinimines. It’s a part of a methodology that offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures represent the structural motif of many natural products and therapeutically applicable compounds .
- Method : The specific method involves the treatment of ethyl acetoacetate to successive ketone group protection and ester reduction, which provides the prerequisite aldehyde. This aldehyde then generates a sulfinimine intermediate on condensation .
- Results : The result is the synthesis of a diverse range of N-heterocycles, which are important in many natural products and therapeutically applicable compounds .
-
Precursor to the lactyl-3,4-didehydroproline didemnin B side chain
- Application : Ethyl 2-(tert-butyldimethylsilyloxy)acetate is used as a precursor to the lactyl-3,4-didehydroproline didemnin B side chain .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The result is the synthesis of the lactyl-3,4-didehydroproline didemnin B side chain .
-
Synthesis of Poly(ether ether ketone) dendrimers and hyperbranched polymers
- Application : This compound is used in the synthesis of Poly(ether ether ketone) dendrimers and hyperbranched polymers .
- Method : The specific method involves the polycondensation of 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene with bisphenols, followed by cleavage of the protective group .
- Results : The result is the synthesis of Poly(ether ether ketone) dendrimers and hyperbranched polymers .
-
- Application : Ethyl 2-(tert-butyldimethylsilyloxy)acetate, like other esters, can undergo hydrolysis under acidic or basic conditions .
- Method : The specific method involves the reaction of the ester with water in the presence of a catalyst, either an acid or a base .
- Results : The result is the formation of an alcohol and a carboxylic acid .
-
Synthesis of Chiral Catalysts & Ligands
- Application : Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is used in the synthesis of chiral catalysts and ligands .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The result is the synthesis of chiral catalysts and ligands .
-
Fabrication of Polyester Molecules
- Application : Esters, including Ethyl 2-(tert-butyldimethylsilyloxy)acetate, are present in a number of important commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
- Method : The specific method involves the polycondensation of esters with other compounds to form polyester .
- Results : The result is the fabrication of polyester molecules which are used in many fabrics .
Propriétés
IUPAC Name |
ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYQJDCENDEETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457971 | |
| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyldimethylsilyloxy)acetate | |
CAS RN |
67226-78-2 | |
| Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

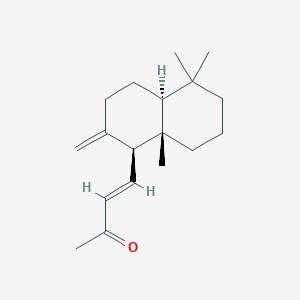
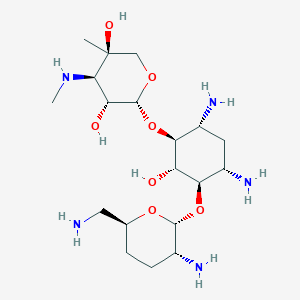
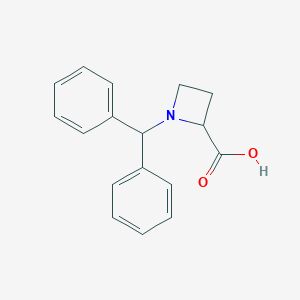
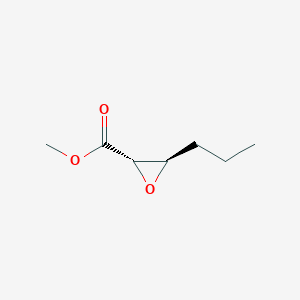
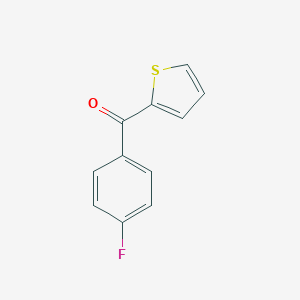
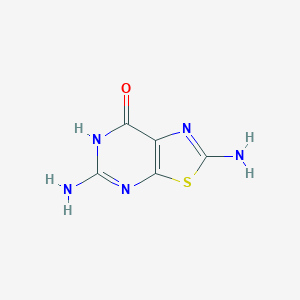
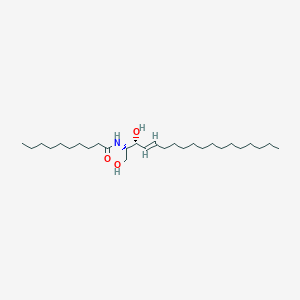
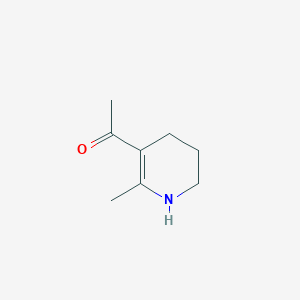
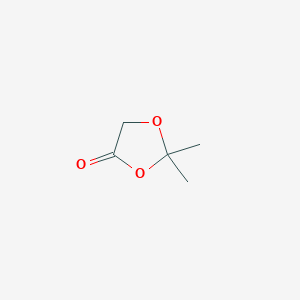
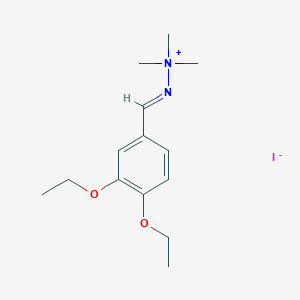
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
